N-[(2S)-3-Methyl-1-(methylamino)-1-oxobutan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide
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Overview
Description
N-[(2S)-3-Methyl-1-(methylamino)-1-oxobutan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide is a complex organic compound used in various scientific and industrial applications. The compound's structure features a piperidine ring, an amide group, and specific chiral centers, giving it unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Preparation of N-[(2S)-3-Methyl-1-(methylamino)-1-oxobutan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide involves a multi-step synthesis
Industrial Production Methods: Large-scale industrial production employs high-yielding catalytic reactions under controlled temperatures and pressures. Advanced purification techniques such as column chromatography or recrystallization are used to ensure compound purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of oxides.
Reduction: : Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: : Various nucleophilic or electrophilic substitution reactions can be carried out on the piperidine ring or the methylamino group.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Reagents like lithium aluminum hydride or hydrogen with a palladium catalyst.
Substitution: : Conditions vary; commonly used reagents include halogenating agents, acids, and bases.
Major Products Formed: The primary products depend on the specific reactions. For example, oxidation may lead to aldehydes or carboxylic acids, while reduction might form alcohols.
Scientific Research Applications
In Chemistry: : Used as an intermediate in the synthesis of more complex molecules and in catalysis research.
In Biology: : Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
In Medicine: : Studies explore its role in drug design, potentially targeting diseases at the molecular level.
In Industry: : Utilized in the production of specialized polymers, coatings, and other materials requiring specific chemical properties.
Mechanism of Action
Molecular Targets and Pathways Involved: The compound interacts with various molecular targets, such as enzymes or receptors, altering their activity. This mechanism is underpinned by the compound's ability to form stable complexes or react with specific active sites on target molecules.
Comparison with Similar Compounds
Uniqueness: Compared to other similar compounds, N-[(2S)-3-Methyl-1-(methylamino)-1-oxobutan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide exhibits a unique combination of reactivity and stability, attributed to its specific structural features.
Similar Compounds
N-[(2S)-3-Methyl-1-(methylamino)-1-oxobutan-2-yl]-1-oxopiperidine-4-carboxamide
N-[(2S)-3-Methyl-1-(dimethylamino)-1-oxobutan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide
Properties
IUPAC Name |
N-[(2S)-3-methyl-1-(methylamino)-1-oxobutan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3/c1-5-12(19)18-8-6-11(7-9-18)14(20)17-13(10(2)3)15(21)16-4/h5,10-11,13H,1,6-9H2,2-4H3,(H,16,21)(H,17,20)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEPZTILZGBIAR-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC)NC(=O)C1CCN(CC1)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC)NC(=O)C1CCN(CC1)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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